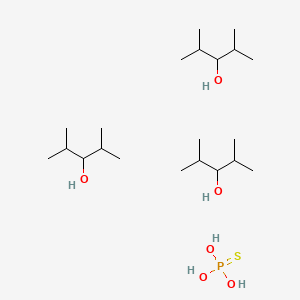
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane is a chemical compound with the molecular formula C21H51O6PS It is known for its unique structure, which includes both alcohol and phosphane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of 2,4-dimethylpentan-3-ol with a phosphane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. The final product is purified through distillation or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphane group can be reduced to form a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylpentan-3-ol;trihydroxy(sulfanylidene)-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The phosphane group can also interact with metal ions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylthiophen-3-ol: Similar in structure but lacks the phosphane group.
3-Pentanol, 2,4-dimethyl-, phosphorothioate: Contains a phosphorothioate group instead of a phosphane group.
Propriétés
Numéro CAS |
105148-89-8 |
|---|---|
Formule moléculaire |
C21H51O6PS |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2,4-dimethylpentan-3-ol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C7H16O.H3O3PS/c3*1-5(2)7(8)6(3)4;1-4(2,3)5/h3*5-8H,1-4H3;(H3,1,2,3,5) |
Clé InChI |
VXXHMJJZGDJNNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.CC(C)C(C(C)C)O.OP(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


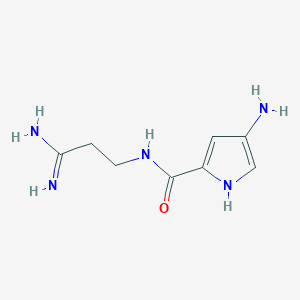
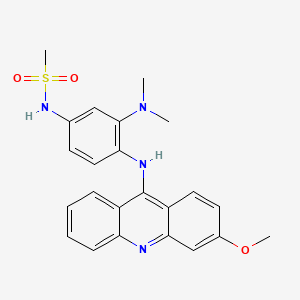
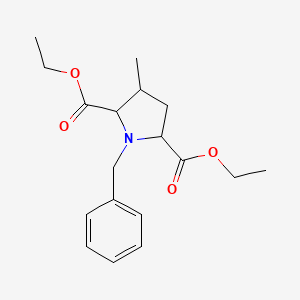
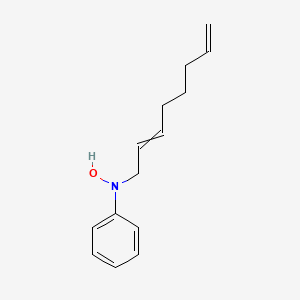
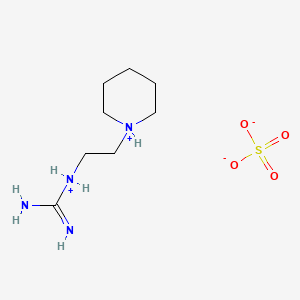
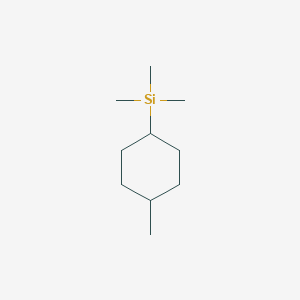
![9-([1,1'-Biphenyl]-2-yl)nonanenitrile](/img/structure/B14321481.png)
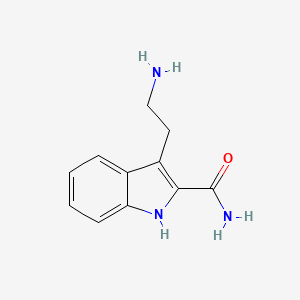
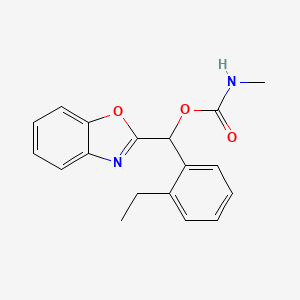
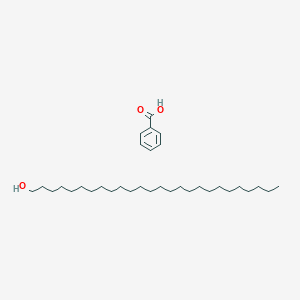
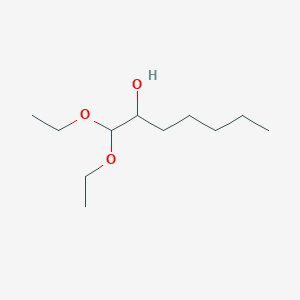
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
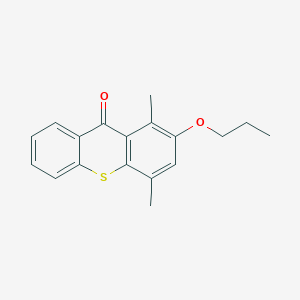
![2-[2-(5-Methylfuran-2-yl)ethyl]pyrazine](/img/structure/B14321509.png)
